molecular formula C17H15NO6 B5788579 4-(ethoxycarbonyl)benzyl 3-nitrobenzoate

4-(ethoxycarbonyl)benzyl 3-nitrobenzoate

Cat. No. B5788579
M. Wt: 329.30 g/mol
InChI Key: JQEKQANYYWFBAZ-UHFFFAOYSA-N
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Description

4-(ethoxycarbonyl)benzyl 3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising biological activities, making it a subject of interest for researchers who are exploring new drug candidates.

Mechanism of Action

The exact mechanism of action of 4-(ethoxycarbonyl)benzyl 3-nitrobenzoate is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various cellular signaling pathways. For instance, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(ethoxycarbonyl)benzyl 3-nitrobenzoate are diverse and depend on the specific biological activity being studied. For instance, in preclinical studies, the compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, the compound has been found to inhibit the migration and invasion of cancer cells, which is an essential step in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-(ethoxycarbonyl)benzyl 3-nitrobenzoate is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. Moreover, the compound has shown promising biological activities, which makes it a potential candidate for drug development. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it challenging to study its biological activities in vitro.

Future Directions

There are several future directions for the study of 4-(ethoxycarbonyl)benzyl 3-nitrobenzoate. One of the potential directions is to investigate the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, the compound's potential anti-tumor activity can be further explored to develop new cancer therapies. Additionally, the compound's mechanism of action can be further elucidated to understand its specific cellular targets and signaling pathways.

Synthesis Methods

The synthesis of 4-(ethoxycarbonyl)benzyl 3-nitrobenzoate involves the reaction of 4-(ethoxycarbonyl)benzyl alcohol with 3-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an esterification reaction, which leads to the formation of the final product. The synthesis method is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

4-(ethoxycarbonyl)benzyl 3-nitrobenzoate has shown promising biological activities, which makes it a potential candidate for drug development. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities in various preclinical studies. Moreover, the compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(4-ethoxycarbonylphenyl)methyl 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-2-23-16(19)13-8-6-12(7-9-13)11-24-17(20)14-4-3-5-15(10-14)18(21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEKQANYYWFBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxycarbonyl)benzyl 3-nitrobenzoate

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